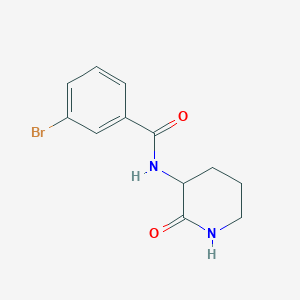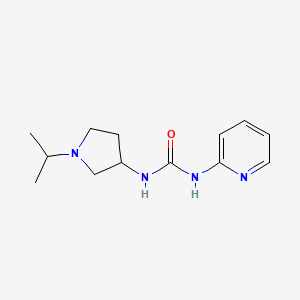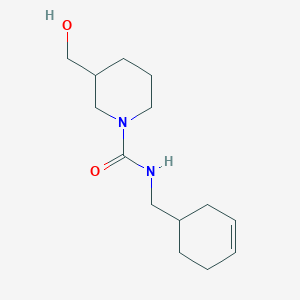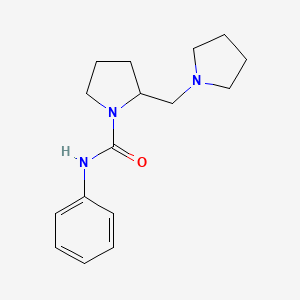![molecular formula C11H17NO2S B7528402 N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide, also known as TMS, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TMS is a sulfonamide derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide is believed to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. The exact mechanism of N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide's action on neurons is not yet fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels.
Biochemical and Physiological Effects:
N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase IX by N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide has been shown to decrease the proliferation of cancer cells and induce apoptosis. N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide has also been shown to selectively inhibit the activity of certain types of neurons, which has potential applications in neuroscience research.
実験室実験の利点と制限
One advantage of N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide is its selectivity for certain types of neurons, which allows for more precise manipulation of neural activity in lab experiments. However, N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide. One area of interest is the development of N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide derivatives with improved solubility and stability. Another potential direction is the exploration of N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide's potential therapeutic applications in cancer treatment and other diseases. Additionally, further research is needed to fully understand N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide's mechanism of action on neurons and its potential applications in neuroscience research.
In conclusion, N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide, or N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide, is a compound that has potential applications in various research fields. N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. There are several potential future directions for research involving N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide, including the development of N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide derivatives with improved properties and the exploration of its potential therapeutic applications.
合成法
The synthesis of N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide involves the reaction of 2,4,6-trimethylbenzyl chloride with methanesulfonamide in the presence of a base. The reaction yields N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide as a white solid, which can be purified through recrystallization. Other methods of synthesis include the reaction of 2,4,6-trimethylbenzylamine with methanesulfonyl chloride and the reaction of 2,4,6-trimethylbenzaldehyde with methanesulfonamide in the presence of a reducing agent.
科学的研究の応用
N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide has been studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and neuroscience. N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition has potential therapeutic applications in cancer treatment. N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide has also been studied for its potential use as a tool in neuroscience research, as it can selectively inhibit the activity of certain types of neurons.
特性
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8-5-9(2)11(10(3)6-8)7-12-15(4,13)14/h5-6,12H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSMCTMMILZWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)

![2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)
